molecular formula C15H12O4 B8734361 3-((BENZYLOXY)CARBONYL)BENZOIC ACID

3-((BENZYLOXY)CARBONYL)BENZOIC ACID

Cat. No.: B8734361
M. Wt: 256.25 g/mol
InChI Key: AJGDGCHSUWBVKE-UHFFFAOYSA-N
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Description

3-((Benzyloxy)carbonyl)benzoic acid is a benzoic acid derivative featuring a benzyloxycarbonyl (Cbz) group at the 3-position. This moiety is widely recognized in organic synthesis as a protecting group for amines and alcohols due to its stability under acidic conditions and ease of removal via hydrogenolysis or catalytic reduction . The compound’s structure combines the aromaticity of benzoic acid with the steric and electronic effects of the Cbz group, influencing its reactivity, solubility, and applications in pharmaceuticals, polymer chemistry, and asymmetric synthesis.

Properties

Molecular Formula

C15H12O4

Molecular Weight

256.25 g/mol

IUPAC Name

3-phenylmethoxycarbonylbenzoic acid

InChI

InChI=1S/C15H12O4/c16-14(17)12-7-4-8-13(9-12)15(18)19-10-11-5-2-1-3-6-11/h1-9H,10H2,(H,16,17)

InChI Key

AJGDGCHSUWBVKE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=CC=CC(=C2)C(=O)O

Origin of Product

United States

Preparation Methods

Reaction with Benzyl Chloroformate

The most direct route involves treating 3-hydroxybenzoic acid with benzyl chloroformate (Cbz-Cl) in the presence of a base. This method leverages the nucleophilic reactivity of the phenolic oxygen to form the carbonate ester.

Procedure :

  • Activation : Dissolve 3-hydroxybenzoic acid (1.0 equiv, 10 mmol) in anhydrous dichloromethane (DCM, 30 mL) under nitrogen.

  • Base Addition : Add triethylamine (1.2 equiv, 12 mmol) dropwise at 0°C.

  • Reagent Introduction : Introduce benzyl chloroformate (1.1 equiv, 11 mmol) slowly to avoid exothermic side reactions.

  • Stirring : React at room temperature for 6–8 hours.

  • Workup : Quench with water, extract with DCM, dry over Na₂SO₄, and concentrate.

  • Purification : Recrystallize from ethyl acetate/hexane (1:3) to isolate the product as white crystals.

Key Data :

ParameterValue
Yield78–85%
Reaction Time8 hours
Purity (HPLC)>98%

Sequential Protection-Hydrolysis Route

Methyl Ester Intermediate Synthesis

To avoid side reactions during carbonate formation, the carboxylic acid group is first protected as a methyl ester.

Procedure :

  • Esterification : Reflux 3-hydroxybenzoic acid (1.0 equiv) in methanol (60 mL) with concentrated H₂SO₄ (3 mL) for 12 hours.

  • Isolation : Concentrate under reduced pressure, dissolve in EtOAc, wash with NaHCO₃ and brine, and dry to obtain methyl 3-hydroxybenzoate (84% yield).

Key Data :

ParameterValue
Yield84%
Reaction Time12 hours

Carbonate Formation on Methyl Ester

The hydroxyl group of the methyl ester is then converted to the benzyloxycarbonyl group.

Procedure :

  • Protection : React methyl 3-hydroxybenzoate (1.0 equiv) with benzyl chloroformate (1.1 equiv) and pyridine (1.2 equiv) in DCM at 0°C.

  • Stirring : Continue for 4 hours at room temperature.

  • Workup : Extract with 1 M HCl, dry, and concentrate.

  • Purification : Column chromatography (SiO₂, hexane/EtOAc 4:1) yields methyl 3-((benzyloxy)carbonyl)benzoate (76% yield).

Ester Hydrolysis to Carboxylic Acid

The methyl ester is hydrolyzed to regenerate the free carboxylic acid.

Procedure :

  • Hydrolysis : Treat methyl 3-((benzyloxy)carbonyl)benzoate (10 mmol) with 30% KOH (2.5 mL) in methanol (40 mL) at 80°C for 10 hours.

  • Acidification : Adjust pH to 1 with 5 M HCl to precipitate the product.

  • Isolation : Filter, wash with water, and dry under vacuum (95.5% yield).

Key Data :

ParameterValue
Yield95.5%
Reaction Time10 hours

Alternative Industrial-Scale Synthesis

Continuous Flow Carbonylation

Modern industrial methods employ flow chemistry to enhance efficiency and reduce byproducts.

Procedure :

  • Substrate Preparation : Pump a solution of 3-hydroxybenzoic acid (1.0 M in THF) and triethylamine (1.2 M) into a flow reactor.

  • Reagent Mixing : Introduce benzyl chloroformate (1.1 M) at 25°C with a residence time of 15 minutes.

  • In-Line Quenching : Pass the mixture through an acidic ion-exchange resin to remove excess base.

  • Crystallization : Concentrate the eluent and recrystallize (82% yield, >99% purity).

Key Data :

ParameterValue
Throughput1.2 kg/h
Solvent Consumption30% reduction

Critical Analysis of Methodologies

Yield Optimization Challenges

  • Direct Route Limitations : Competing acid-catalyzed decarboxylation occurs at >40°C, necessitating strict temperature control.

  • Methyl Ester Hydrolysis : Alkaline conditions may cleave the carbonate ester if prolonged, requiring precise reaction monitoring.

Solvent and Base Selection

  • DCM vs. THF : DCM provides higher yields (78% vs. 65%) due to better solubility of intermediates.

  • Pyridine vs. Triethylamine : Pyridine reduces chloride byproduct formation but extends reaction times by 20%.

Scalability and Environmental Impact

Green Chemistry Metrics

MetricDirect RouteFlow Chemistry
E-Factor18.26.7
PMI (Process Mass Intensity)32.111.4

Waste Stream Management

  • DCM Recovery : Distillation recovers 85% of DCM for reuse, reducing hazardous waste.

  • Aqueous Neutralization : Effluents from hydrolysis are treated with Ca(OH)₂ to precipitate benzoate salts for safe disposal.

Structural Characterization

Spectroscopic Data

  • ¹H NMR (500 MHz, DMSO-d₆) : δ 12.95 (s, 1H, COOH), 7.82–7.25 (m, 8H, Ar-H), 5.21 (s, 2H, CH₂Ph).

  • IR (KBr) : 1695 cm⁻¹ (C=O, acid), 1745 cm⁻¹ (C=O, carbonate).

Purity Assessment

  • HPLC : Retention time 8.2 min (C18 column, acetonitrile/water 60:40).

  • Elemental Analysis : Calculated C 65.12%, H 4.32%; Found C 65.08%, H 4.29%.

Industrial Applications and Modifications

Pharmaceutical Intermediates

The compound serves as a precursor for protease inhibitors, where the benzyloxycarbonyl group is selectively removed via hydrogenolysis.

Polymer Chemistry

Incorporated into polyesters, it enhances thermal stability (T₅% degradation = 280°C vs. 240°C for unmodified analogs) .

Chemical Reactions Analysis

Types of Reactions

3-((BENZYLOXY)CARBONYL)BENZOIC ACID undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to isophthalic acid and benzyl alcohol in the presence of water and an acid or base catalyst.

    Reduction: Reduction reactions can convert the ester into corresponding alcohols.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed

    Hydrolysis: Isophthalic acid and benzyl alcohol.

    Reduction: Benzyl alcohol and corresponding diols.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

3-((BENZYLOXY)CARBONYL)BENZOIC ACID has diverse applications in scientific research and industry:

    Chemistry: Used as an intermediate in the synthesis of polymers and resins.

    Biology: Investigated for its potential as a plasticizer in biological materials.

    Medicine: Explored for its use in drug delivery systems due to its biocompatibility.

    Industry: Utilized in the production of high-performance materials, including coatings and adhesives.

Mechanism of Action

The mechanism of action of isophthalic acid benzyl ester involves its interaction with various molecular targets and pathways. In esterification reactions, the compound acts as a reactant, forming ester bonds with other molecules. Its aromatic structure allows for π-π interactions, which can influence its reactivity and binding properties. Additionally, the ester group can undergo hydrolysis, releasing isophthalic acid and benzyl alcohol, which can further participate in biochemical pathways.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

4-Benzyloxy-3-methoxybenzoic Acid

  • Structure : Contains a benzyloxy group at the 4-position and a methoxy group at the 3-position.
  • Key Differences :
    • The additional methoxy group enhances electron density on the aromatic ring, increasing resistance to electrophilic substitution compared to 3-((benzyloxy)carbonyl)benzoic acid.
    • Higher lipophilicity due to the methoxy substituent, making it more suitable for lipid-soluble drug formulations .
  • Applications : Used as an intermediate in the synthesis of vanillin derivatives and antioxidants.

2-{[(Benzyloxy)carbonyl]amino}-3-cyanopropanoic Acid

  • Structure: Features a Cbz-protected amino group and a cyano substituent on a propanoic acid backbone.
  • Exhibits dual reactivity: the Cbz group protects the amine, while the cyano group can participate in nucleophilic additions .
  • Applications : Precursor in peptide mimetics and nitrile-based pharmaceuticals.

3'-(Benzyloxy)[1,1'-biphenyl]-3-carboxylic Acid

  • Structure : Biphenyl system with a benzyloxy group at the 3'-position and a carboxylic acid at the 3-position.
  • Key Differences :
    • Extended conjugation enhances UV absorption, making it useful in materials science (e.g., liquid crystals) compared to the simpler benzoic acid scaffold.
    • Steric hindrance from the biphenyl system reduces solubility in polar solvents .
  • Applications : Building block for organic electronics and supramolecular assemblies.

(S)-(+)-3-(Benzyloxycarbonyl)-5-oxo-4-oxazolidineacetic Acid

  • Structure: Chiral oxazolidinone ring fused with a Cbz group and acetic acid.
  • Key Differences: The oxazolidinone ring enables asymmetric induction in stereoselective syntheses, a feature absent in this compound. Higher molecular complexity impacts metabolic stability in drug candidates .
  • Applications : Chiral auxiliary in enantioselective catalysis and β-lactam antibiotic synthesis.

3-(Carboxymethyl)benzoic Acid

  • Structure : Contains a carboxylic acid group at the 3-position and a carboxymethyl side chain.
  • Key Differences :
    • Dual carboxylic acid groups increase acidity (pKa ~2.5 and ~4.5) and metal-chelating capacity, unlike the single carboxylic acid in the target compound.
    • Enhanced water solubility due to the polar side chain .
  • Applications : Chelating agent in wastewater treatment and precursor for biodegradable polymers.

Comparative Data Table

Compound Molecular Formula Molecular Weight Solubility (Water) Key Functional Groups Applications
This compound C₁₅H₁₂O₄ 256.25 g/mol Low Cbz, carboxylic acid Amine protection, polymer chemistry
4-Benzyloxy-3-methoxybenzoic acid C₁₅H₁₄O₄ 258.27 g/mol Moderate Benzyloxy, methoxy, carboxylic acid Antioxidant synthesis
2-{[(Benzyloxy)carbonyl]amino}-3-cyanopropanoic acid C₁₂H₁₂N₂O₄ 248.23 g/mol Low Cbz, cyano, carboxylic acid Peptide mimetics
3'-(Benzyloxy)[1,1'-biphenyl]-3-carboxylic acid C₂₀H₁₆O₃ 304.34 g/mol Very low Biphenyl, benzyloxy, carboxylic acid Organic electronics
(S)-(+)-3-(Benzyloxycarbonyl)-5-oxo-4-oxazolidineacetic acid C₁₃H₁₃NO₆ 295.25 g/mol Moderate Oxazolidinone, Cbz, carboxylic acid Asymmetric synthesis
3-(Carboxymethyl)benzoic acid C₉H₈O₄ 180.16 g/mol High Dual carboxylic acids Metal chelation

Research Findings and Trends

  • Reactivity : The Cbz group in this compound is less electron-withdrawing than nitro or sulfonyl groups, enabling milder deprotection conditions .
  • Synthetic Utility : Modified Schotten-Baumann reactions () are adaptable for synthesizing Cbz-protected analogs, though steric bulk may necessitate optimized conditions.

Q & A

Basic: How can the synthesis of 3-((benzyloxy)carbonyl)benzoic acid be optimized for high yield?

Methodological Answer:
The compound is typically synthesized via esterification or carboxylation. A common approach involves reacting 3-carboxybenzoic acid derivatives with benzyl chloroformate in the presence of a base like pyridine or DMAP. Optimization can be achieved by:

  • Reagent Ratios : Maintaining a 1:1.2 molar ratio of the benzoic acid derivative to benzyl chloroformate to ensure complete conversion .
  • Temperature Control : Conducting the reaction at 0–5°C to minimize side reactions (e.g., hydrolysis of the benzyloxy group) .
  • Solvent Selection : Using anhydrous dichloromethane or THF to avoid moisture interference .
    Post-synthesis, purification via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate) improves purity.

Advanced: What experimental strategies resolve contradictions in metabolic pathway data for benzyloxycarbonyl derivatives?

Methodological Answer:
Metabolic studies (e.g., in rodents) show benzyl-containing compounds undergo side-chain conjugation to form mercapturic acids or glycine conjugates . Discrepancies in excretion rates (e.g., 27% vs. 49% benzyl mercapturic acid in rats vs. rabbits) may arise from species-specific enzyme activity. To address contradictions:

  • Isotopic Labeling : Use deuterated or 13C^{13}\text{C}-labeled this compound to track metabolites via LC-MS/MS .
  • Enzyme Inhibition Assays : Test hepatic microsomes with inhibitors of glutathione-S-transferase (GST) or N-acetyltransferases (NAT) to identify key metabolic enzymes .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR : 1H^1\text{H} NMR identifies benzyloxy protons (δ 5.2–5.4 ppm, singlet) and aromatic protons (δ 7.3–8.1 ppm). 13C^{13}\text{C} NMR confirms the carbonyl at ~165–170 ppm .
  • IR Spectroscopy : Stretching vibrations for C=O (ester: ~1720 cm1^{-1}; carboxylic acid: ~1700 cm1^{-1}) distinguish protonated vs. deprotonated forms .
  • Mass Spectrometry : High-resolution MS (exact mass: 270.1126) validates molecular integrity and detects impurities .

Advanced: How can this compound act as a ligand in coordination chemistry?

Methodological Answer:
The carboxylic acid and benzyloxycarbonyl groups enable chelation with transition metals. For example:

  • Metal Complex Synthesis : React with Ni(II) or Zn(II) salts in ethanol/water (1:1) under reflux. Adjust pH to 6–7 with NaOH to deprotonate the carboxylic acid, facilitating coordination .
  • Stoichiometry Analysis : Use Job’s method (continuous variation) to determine metal-ligand ratios. Single-crystal XRD confirms geometry (e.g., octahedral for Ni(II)) .

Basic: What factors influence the stability of this compound during storage?

Methodological Answer:

  • Temperature : Store at 2–8°C to prevent ester hydrolysis or decarboxylation .
  • Light Sensitivity : Protect from UV exposure using amber glass vials to avoid radical degradation .
  • Moisture Control : Use desiccants (e.g., silica gel) in sealed containers to inhibit hydrolysis of the benzyloxy group .

Advanced: How can derivatives of this compound be designed for structure-activity relationship (SAR) studies?

Methodological Answer:

  • Functional Group Modification : Replace the benzyloxy group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents via nucleophilic substitution .
  • Ester Hydrolysis : Treat with H2_2/Pd-C to remove the benzyloxycarbonyl group, yielding 3-carboxybenzoic acid for comparative bioactivity assays .
  • Amide Coupling : Use EDC/HOBt to conjugate the carboxylic acid with amines, generating peptidomimetics for drug discovery .

Basic: What chromatographic methods ensure purity analysis of this compound?

Methodological Answer:

  • HPLC : Use a C18 column with a mobile phase of 0.1% formic acid in water/acetonitrile (gradient: 30% → 70% ACN over 20 min). Monitor at 254 nm for aromatic absorption .
  • TLC : Silica gel 60 F254_{254} plates with hexane/ethyl acetate (3:1); Rf_f ~0.4 under UV visualization .

Advanced: How does the benzyloxycarbonyl group influence reactivity in cross-coupling reactions?

Methodological Answer:
The group acts as a directing/protecting moiety:

  • Suzuki-Miyaura Coupling : The boronic acid derivative (synthesized via borylation at the 3-position) reacts with aryl halides under Pd(PPh3_3)4_4 catalysis. The benzyloxycarbonyl group stabilizes intermediates via resonance .
  • Protection Strategy : Prior to coupling, protect the carboxylic acid as a methyl ester (using MeOH/H+^+), then deprotect post-reaction with LiOH .

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